molecular formula C12H14F3N B13675429 1-Ethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

1-Ethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13675429
M. Wt: 229.24 g/mol
InChI Key: JSKQNEAANQEOPH-UHFFFAOYSA-N
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Description

1-Ethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core with an ethyl group at the first position and a trifluoromethyl group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ethyl trifluoroacetate in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes the compound more stable and reactive compared to its analogs, enhancing its potential for various applications .

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

1-ethyl-8-(trifluoromethyl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C12H14F3N/c1-2-16-8-4-6-9-5-3-7-10(11(9)16)12(13,14)15/h3,5,7H,2,4,6,8H2,1H3

InChI Key

JSKQNEAANQEOPH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C1C(=CC=C2)C(F)(F)F

Origin of Product

United States

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